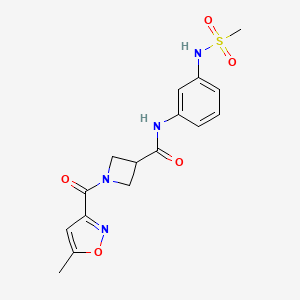
1-(5-methylisoxazole-3-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-methylisoxazole-3-carbonyl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Drug Design Isoxazole and sulfonamide derivatives play a crucial role in drug design and medicinal chemistry due to their structural versatility and biological activities. Studies have shown that compounds with isoxazole moieties, such as zonisamide, a 1,2-benzisoxazole-3-methanesulfonamide, exhibit anticonvulsant properties, underlining the importance of such structures in the development of neurological disorder treatments (Leppik, 2004). Additionally, sulfonamide derivatives have been explored for their potential in creating new antiproliferative agents, highlighting their role in cancer research and the development of novel anticancer drugs (Mert et al., 2014).
Antimicrobial and Immunomodulatory Effects Compounds containing sulfonamide groups have been studied for their antimicrobial effects, as well as their potential immunomodulatory activities. For instance, sulfamethoxazole and its derivatives have been extensively used in both human and veterinary medicine, indicating the broad-spectrum utility of sulfonamide derivatives in combating infections and modulating immune responses (Nödler et al., 2012).
Environmental and Biological Degradation The environmental fate and biodegradation of sulfonamide antibiotics, such as sulfamethoxazole, have also been a subject of research, providing insights into the environmental impact and degradation pathways of sulfonamide compounds. This research is critical for understanding how these substances interact with ecosystems and how they can be effectively removed or degraded in environmental settings (Reis et al., 2014).
Synthesis and Chemical Transformations The synthetic methodologies for constructing isoxazole and sulfonamide derivatives are of significant interest, offering pathways to a wide array of biologically active compounds. For example, the Boekelheide rearrangement provides a strategy for the synthesis of substituted benzisoxazoles, demonstrating the versatility of these heterocyclic frameworks in synthetic organic chemistry (Arava et al., 2011).
properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10-6-14(18-25-10)16(22)20-8-11(9-20)15(21)17-12-4-3-5-13(7-12)19-26(2,23)24/h3-7,11,19H,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZNBIDKTAKWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2653421.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2653432.png)
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2653434.png)

![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2653436.png)

![{2,8-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B2653439.png)
![2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2653441.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2653443.png)
